

N3-PEG2-Tos (CAS: 182347-24-6): A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N3-PEG2-Tos	
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For Researchers, Scientists, and Drug Development Professionals

N3-PEG2-Tos, with the CAS number 182347-24-6, is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and pharmaceutical development. Its structure, featuring a terminal azide group and a tosylate group connected by a short, hydrophilic diethylene glycol (PEG2) spacer, offers a versatile platform for the covalent attachment of molecules to biomolecules such as proteins, peptides, and antibodies. This guide provides an in-depth overview of its chemical properties, key reactions, and experimental considerations.

Core Properties and Specifications

N3-PEG2-Tos, chemically known as 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate, is a valuable tool for researchers due to its dual reactivity.[1][2][3] The azide moiety serves as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the tosylate group is an excellent leaving group for nucleophilic substitution reactions.[1][2]



Property	Value	Reference(s)
CAS Number	182347-24-6	[3]
Chemical Name	2-(2-Azidoethoxy)ethyl 4- methylbenzenesulfonate	[3]
Synonyms	Azide-PEG2-Tos, Azido-PEG2-tosylate	[3]
Molecular Formula	C11H15N3O4S	[3]
Molecular Weight	285.32 g/mol	[3]
Appearance	Liquid	[1]
Storage Conditions	-20°C, protected from light	
Solubility	Miscible with Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Soluble in water and most organic solvents.	[4]
Stability	PEG linkers can be susceptible to oxidative degradation. Stability is pH and temperature-dependent. Solutions are most stable when stored frozen.	[5][6]

Key Reactions and Methodologies

The utility of **N3-PEG2-Tos** lies in its ability to participate in two distinct and highly efficient conjugation reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of **N3-PEG2-Tos** readily reacts with terminal alkynes to form a stable triazole linkage. This "click" reaction is known for its high efficiency, specificity, and biocompatibility.[7]



Experimental Protocol: General CuAAC Reaction

This protocol outlines a general procedure for the conjugation of an alkyne-functionalized molecule to **N3-PEG2-Tos**. Optimization may be required for specific substrates.

Materials:

- Alkyne-functionalized molecule
- N3-PEG2-Tos
- Copper(II) sulfate (CuSO4)
- · Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Degassed solvents (e.g., water, DMSO/t-butanol)

Procedure:

- Preparation of Stock Solutions:
 - Dissolve the alkyne-functionalized molecule and N3-PEG2-Tos in a suitable solvent (e.g., DMSO or water).
 - Prepare a 100 mM stock solution of CuSO4 in deionized water.
 - Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use.[7]
 - Prepare a 10-100 mM stock solution of the copper-chelating ligand (THPTA or TBTA) in a compatible solvent.[7]
- Reaction Setup:



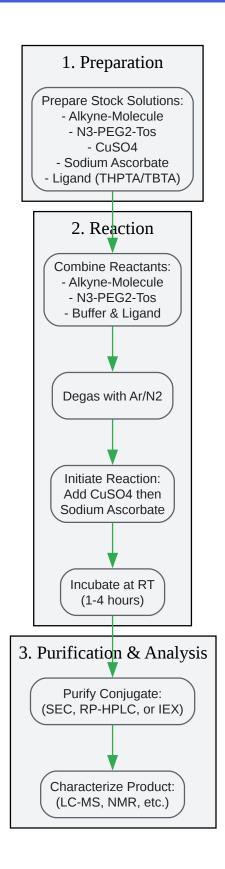
- In a reaction vessel, combine the alkyne-functionalized molecule (1 equivalent) and N3-PEG2-Tos (1.1-1.5 equivalents).
- Add the reaction buffer to achieve the desired final concentration.
- Add the ligand stock solution (0.01-0.1 equivalents).
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
- Reaction Initiation and Incubation:
 - Initiate the reaction by adding the CuSO4 stock solution (0.01-0.1 equivalents), followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[7]
 - Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.

Purification:

- Upon completion, the reaction mixture can be purified to isolate the desired conjugate.
 Common purification methods for PEGylated molecules include:
 - Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted molecules.
 - Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification based on hydrophobicity.
 - Ion-Exchange Chromatography (IEX): Separates molecules based on charge.

Experimental Workflow for CuAAC





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Caption: General experimental workflow for the CuAAC reaction.



Nucleophilic Substitution

The tosylate group (-OTs) on **N3-PEG2-Tos** is a highly effective leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. This allows for the conjugation of molecules containing functional groups such as thiols (-SH), amines (-NH2), and hydroxyls (-OH).

Experimental Protocol: General Nucleophilic Substitution

This protocol provides a general framework for the reaction of a nucleophile with the tosylate end of **N3-PEG2-Tos**.

Materials:

- N3-PEG2-Tos
- Nucleophile-containing molecule (e.g., a protein with accessible thiol or amine groups)
- Aprotic polar solvent (e.g., DMF, DMSO)
- Base (if required, e.g., triethylamine, diisopropylethylamine)

Procedure:

- Preparation:
 - Dissolve N3-PEG2-Tos in an appropriate anhydrous aprotic solvent.
 - Dissolve the nucleophile-containing molecule in a compatible buffer or solvent. For proteins, a buffer at a pH that maintains the nucleophilicity of the target group (e.g., pH 7.5-8.5 for amines) is often used.
- Reaction:
 - Add N3-PEG2-Tos to the solution of the nucleophile-containing molecule. A molar excess
 of the PEG linker is typically used.







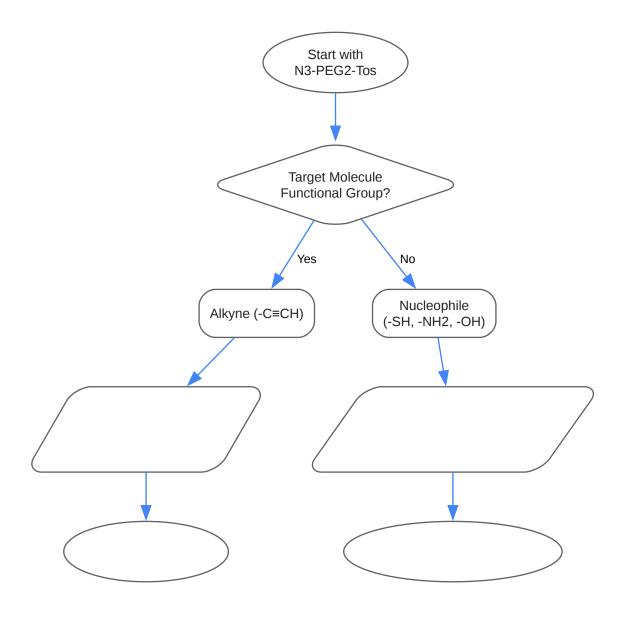
- If the nucleophile is an amine, a non-nucleophilic base may be added to facilitate the reaction.
- The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to overnight.[8]
- Monitor the reaction progress using suitable analytical techniques.

• Purification:

The resulting conjugate is purified to remove unreacted starting materials and byproducts.
 As with CuAAC, SEC, RP-HPLC, and IEX are commonly employed for the purification of the bioconjugate.

Logical Diagram for Linker Reaction Choice





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Caption: Decision diagram for selecting the appropriate reaction.

Applications in Drug Development

N3-PEG2-Tos is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs). In a typical ADC synthesis, the linker can be used to attach a potent cytotoxic drug to an antibody. The hydrophilic PEG spacer can enhance the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile. The choice of cleavable or non-cleavable linkers is a critical aspect of ADC design, and **N3-PEG2-Tos** provides a stable, non-cleavable linkage.[9]



Conclusion

N3-PEG2-Tos is a versatile and efficient heterobifunctional linker that enables the precise covalent attachment of molecules through two distinct chemical pathways. Its well-defined structure and dual reactivity make it an indispensable tool for researchers in bioconjugation, drug delivery, and the development of complex biomolecular architectures like ADCs. Careful consideration of reaction conditions and purification strategies is essential to achieve optimal results in its application.

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- To cite this document: BenchChem. [N3-PEG2-Tos (CAS: 182347-24-6): A Technical Guide for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8221116#n3-peg2-tos-cas-number-182347-24-6]



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